molecular formula C3H5N5S B14001135 5-amino-2H-triazole-4-carbothioamide CAS No. 20271-23-2

5-amino-2H-triazole-4-carbothioamide

Cat. No.: B14001135
CAS No.: 20271-23-2
M. Wt: 143.17 g/mol
InChI Key: ZRZPPMBYPRDKEG-UHFFFAOYSA-N
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Description

5-amino-2H-triazole-4-carbothioamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound contains a triazole ring with an amino group at the 5-position and a carbothioamide group at the 4-position, making it a unique and valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2H-triazole-4-carbothioamide can be achieved through several methods. One common approach involves the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. This process can be optimized by varying the solvent, temperature, and type of base used. For instance, heating under reflux in n-butanol in the absence of a base can induce rearrangement for certain aryl groups, while others may require the use of a base .

Another method involves the transition-metal-free synthesis using carbodiimides and diazo compounds. This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions, making it a practical and efficient route for the synthesis of 5-amino-1,2,3-triazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-amino-2H-triazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted triazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 5-amino-2H-triazole-4-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of the amino and carbothioamide groups allows for specific interactions with target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-2H-triazole-4-carbothioamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the triazole ring with an amino group at the 5-position and a carbothioamide group at the 4-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-amino-2H-triazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5S/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZPPMBYPRDKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423251
Record name 5-amino-2H-triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-23-2
Record name NSC111586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-2H-triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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